molecular formula C12H19NO2 B2695946 1-(4-Hydroxy-1-azaspiro[4.5]decan-1-yl)prop-2-en-1-one CAS No. 2305567-95-5

1-(4-Hydroxy-1-azaspiro[4.5]decan-1-yl)prop-2-en-1-one

Cat. No.: B2695946
CAS No.: 2305567-95-5
M. Wt: 209.289
InChI Key: KHRROZAVLVJKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxy-1-azaspiro[45]decan-1-yl)prop-2-en-1-one is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-1-azaspiro[4.5]decan-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method involves the reaction of a suitable aldehyde with a spirocyclic amine under controlled conditions. The reaction is often catalyzed by Lewis acids to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-1-azaspiro[4.5]decan-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

1-(4-Hydroxy-1-azaspiro[4.5]decan-1-yl)prop-2-en-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-1-azaspiro[4.5]decan-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1-azaspiro[4.5]decan-2-one
  • 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl
  • 1-Thia-4-azaspiro[4.5]decan-3-one

Uniqueness

1-(4-Hydroxy-1-azaspiro[4.5]decan-1-yl)prop-2-en-1-one stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-hydroxy-1-azaspiro[4.5]decan-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-11(15)13-9-6-10(14)12(13)7-4-3-5-8-12/h2,10,14H,1,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRROZAVLVJKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(C12CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.